2-Acetylfluorene

Beschreibung

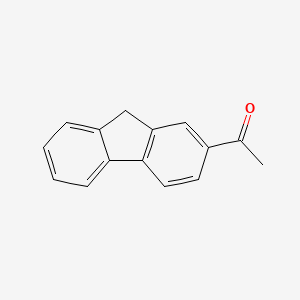

2-Acetylfluorene is an organic compound with the molecular formula C15H12O. It is a derivative of fluorene, characterized by the presence of an acetyl group at the second position of the fluorene ring. This compound is known for its applications in organic synthesis and material science.

Eigenschaften

IUPAC Name |

1-(9H-fluoren-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBASEVZORZFIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049357 | |

| Record name | 2-Acetylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-73-7 | |

| Record name | 2-Acetyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 781-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoren-2-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265603H216 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Acetyl Chloride as Acylating Agent

The reaction of fluorene with acetyl chloride in the presence of aluminum chloride (AlCl₃) represents a classic approach. In this method, 86.73 g of fluorene is dissolved in 300 mL of carbon disulfide, followed by the gradual addition of 63.5 g of acetyl chloride and 133.3 g of AlCl₃ at 0–5°C. The mixture is stirred for 24 hours, after which it is hydrolyzed with ice-cold hydrochloric acid. The crude product is isolated via filtration and recrystallized from a petroleum ether-ethanol mixture, yielding this compound as pale yellow crystals.

A critical advantage of acetyl chloride lies in its high reactivity, which reduces reaction times compared to other acylating agents. However, the exothermic nature of the reaction necessitates stringent temperature control to prevent carbocation rearrangements or over-acylation.

Acetic Anhydride as Acylating Agent

Substituting acetyl chloride with acetic anhydride offers a safer and less corrosive alternative. In this protocol, 50 g of fluorene is combined with 150 mL of nitrobenzene and 40 g of acetic anhydride. Aluminum chloride (100 g) is added incrementally while maintaining the temperature below 30°C. After 4 hours of stirring, the reaction is quenched with ice water, and the product is extracted using ether. Recrystallization from acetone yields this compound with comparable purity to the acetyl chloride method.

While acetic anhydride is less moisture-sensitive than acetyl chloride, it generates acetic acid as a byproduct, which may complicate purification. The use of nitrobenzene as a solvent enhances electrophile stability but introduces toxicity concerns, necessitating careful waste handling.

Role of Catalysts and Solvents

Aluminum chloride’s efficacy as a catalyst stems from its ability to coordinate with acylating agents, polarizing the carbonyl group and generating a potent acylium ion electrophile. Comparative studies suggest that AlCl₃ outperforms FeCl₃ or ZnCl₂ in this reaction, achieving yields exceeding 70% under optimized conditions.

Solvent selection profoundly influences reaction kinetics and byproduct formation:

- Carbon disulfide : Enhances electrophile solubility but poses flammability risks.

- Nitrobenzene : Stabilizes intermediates via resonance but complicates product isolation.

- Solvent-free systems : Emerging protocols eliminate solvents entirely, reducing environmental impact but requiring precise stoichiometric control.

Table 1: Comparison of Friedel-Crafts Acylation Conditions

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acetyl chloride | AlCl₃ | Carbon disulfide | 0–5 | 24 | 72–78* |

| Acetic anhydride | AlCl₃ | Nitrobenzene | 25–30 | 4 | 68–70* |

*Reported yields based on laboratory-scale procedures.

Alternative Synthesis Approaches

While Friedel-Crafts acylation dominates this compound synthesis, exploratory routes have been investigated to address limitations such as carbocation rearrangements and solvent toxicity.

Attempted Reduction Methods

Efforts to synthesize this compound via ketone reduction have met with limited success. Treating 5-methyl-4-acetylfluorene with sodium borohydride in ethanol-water mixtures failed to produce the desired alcohol, instead recovering starting material. This underscores the stability of the fluorene-acetyl linkage under mild reducing conditions, directing synthetic efforts toward acylative rather than reductive pathways.

Purification and Characterization

Isolating this compound from reaction mixtures requires careful selection of recrystallization solvents and characterization techniques to ensure purity.

Recrystallization Techniques

Crude this compound often contains diacylated byproducts such as 2,7-diacetylfluorene, necessitating multi-step purification:

- Primary recrystallization : Dissolving the crude product in boiling petroleum ether (60–80°C) and cooling to 4°C yields partially purified material.

- Secondary recrystallization : Further purification using ethanol-water mixtures (4:1 v/v) removes residual AlCl₃ and nitrobenzene.

- Advanced methods : Patent CN104371043A employs dioxane-water systems (4:1 v/v) to recrystallize acetylfluorene derivatives, achieving >99% purity as confirmed by HPLC.

Table 2: Recrystallization Solvent Systems

| Solvent Combination | Temperature (°C) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Petroleum ether-ethanol | 4 | 95 | 156–158 |

| Dioxane-water | 25 | 99 | 157–159 |

| Acetone | −20 | 90 | 154–156 |

Formation of Molecular Compounds

Complexation with trinitrofluorenone or semicarbazones provides an alternative purification strategy. This compound forms a molecular compound with 1,3,5-trinitrobenzene (1:1 ratio), which can be decomposed via steam distillation to recover the pure ketone. Similarly, reacting the crude product with semicarbazide hydrochloride in pyridine yields a semicarbazone derivative, melting at 248–250°C, which is hydrolyzed back to this compound using dilute HCl.

Industrial Applications and Scale-Up

This compound’s utility extends beyond laboratory synthesis, serving as a precursor in photoinitiators and polymer additives. Patent CN104371043A utilizes it to synthesize thioxanthone acetylfluorenes, which exhibit exceptional UV absorption properties for coatings and inks. Industrial-scale production employs continuous-flow reactors to mitigate exothermic risks, with in-line FTIR monitoring ensuring reaction completion.

Key scale-up challenges include:

- Catalyst recovery : Aluminum chloride cannot be easily recycled, necessitating neutralization and wastewater treatment.

- Solvent selection : Replacing carbon disulfide with biodegradable solvents like cyclopentyl methyl ether (CPME) reduces environmental impact.

- Byproduct management : Diacylated derivatives are separated via fractional crystallization and sold as specialty chemicals.

Analyse Chemischer Reaktionen

Multicomponent Domino Reactions

2-Acetylfluorene participates in four-component domino reactions to synthesize polyfunctionalized nicotinonitriles. A representative study ( ) demonstrates its utility in constructing pyrene- and fluorene-containing heterocycles.

Reaction Pathway :

-

Knoevenagel Condensation : this compound reacts with aromatic aldehydes (e.g., benzaldehyde) and 3-oxopropanenitrile derivatives.

-

Michael Addition : Intermediate imines undergo 1,4-addition with Knoevenagel adducts.

-

Cyclization/Dehydration : Sequential intramolecular cyclization and dehydration yield nicotinonitrile derivatives.

Optimized Conditions :

-

Catalyst: Piperidine (30 mol%) in ethanol at reflux.

-

Yield range: 65–82% for products like 5a–f–8a–f (Scheme 2, ).

Mechanistic Highlights :

-

The acetyl group activates the fluorene ring for electrophilic substitution.

-

Piperidine facilitates both Knoevenagel and Michael addition steps via base catalysis.

Functionalization via Alkylation

The acetyl group in this compound enables O-alkylation under mild conditions. For example:

Synthesis of 2-Ethoxyfluorene ( ):

-

Reactants : 2-Hydroxyfluorene, ethyl iodide, K₂CO₃.

-

Conditions : Acetonitrile, 40°C, 5 hours.

-

Yield : 71% (white solid).

-

Mechanism : Base-mediated nucleophilic substitution (SN2).

Reduction and Oxidation Pathways

While direct reduction of this compound is less documented, related fluorene derivatives undergo reductive transformations:

-

Reduction of 4-hydroxymethyl fluorenone (a structural analog) with H₂/Pd-C yields methyl-substituted fluorene.

-

Similar protocols could theoretically apply to this compound derivatives, though experimental validation is needed.

Wissenschaftliche Forschungsanwendungen

2-Acetylfluorene (C15H12O) is a fluorene derivative notable for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its chemical structure features an acetyl group attached to the fluorene core, enhancing its reactivity and biological properties, making it useful in organic synthesis and material science.

Scientific Research Applications

Chemistry

this compound serves as a crucial intermediate in synthesizing various organic compounds and studying reaction mechanisms and kinetics. For instance, it can condense with ammonium acetate to form imine intermediates, which are then used in Knoevenagel condensation reactions . Acetic acid catalyzes these reactions, influencing the yield of the desired products .

Biology

The compound is investigated for its interactions with biomolecules and potential biological activities. 2-Acetylaminofluorene (2-AAF), a related compound, and its metabolites can cause DNA damage by forming DNA adducts . Studies using reconstructed human skin tissues have shown that 2-AAF metabolites are more efficiently detected via the skin comet assay than the RSMN assay .

Medicine

this compound is explored for its potential therapeutic properties and as a precursor in drug development. Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal pathogens, highlighting their potential as antimicrobial agents.

Industry

In industry, this compound is utilized in producing advanced materials like polymers and dyes. It is also applied in developing organic electronic devices and sensors, owing to the unique electronic and steric properties imparted by its fluorene ring.

This compound has significant biological activities, especially in antimicrobial and anticancer research. Its derivatives have demonstrated antimicrobial properties, as shown in studies evaluating 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives.

Antimicrobial Activity

this compound derivatives exhibit antimicrobial activity against various bacterial strains and fungal pathogens. The zone of inhibition, a measure of antimicrobial effectiveness, varies among different derivatives and microbial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound Derivative A | E. coli | 15 |

| This compound Derivative B | S. aureus | 18 |

| This compound Derivative C | C. albicans | 20 |

Safety and Hazards

2-Acetylaminofluorene is classified as potentially carcinogenic and mutagenic . Exposure can occur through inhalation, skin absorption, ingestion, or skin/eye contact, leading to potential damage to the liver, kidneys, bladder, and pancreas .

Health Hazards

2-Acetylaminofluorene is harmful if swallowed and may cause cancer . It has been shown to cause bladder, kidney, and liver cancer in animals, leading many scientists to believe that there is no safe level of exposure to a carcinogen .

Exposure Control and Personal Protection

To mitigate risks, personal protective equipment (PPE) should be used to prevent skin and eye contact . It is recommended to wear appropriate protective clothing and eyewear, wash contaminated skin immediately, and remove wet or contaminated clothing . Eyewash fountains and quick-drench facilities should be available in work areas .

Wirkmechanismus

The mechanism of action of 2-acetylfluorene involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo metabolic transformations mediated by enzymes such as cytochrome P-450. These transformations can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Acetylfluorene can be compared with other similar compounds, such as:

2-Acetylanthracene: Similar in structure but with an anthracene core instead of fluorene.

2-Benzofuranyl methyl ketone: Contains a benzofuran ring instead of fluorene.

9-Acetylanthracene: Another acetylated derivative of anthracene.

Uniqueness:

- The presence of the fluorene ring in this compound imparts unique electronic and steric properties, making it distinct from other acetylated aromatic compounds. Its specific reactivity and applications in material science and organic synthesis highlight its uniqueness.

Biologische Aktivität

2-Acetylfluorene, a derivative of fluorene, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound (C₁₅H₁₂O) features an acetyl group attached to the fluorene structure, which enhances its reactivity and biological properties. The compound's molecular structure allows for interactions with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were synthesized and evaluated for their antimicrobial properties. These derivatives exhibited significant activity against various bacterial strains and fungal pathogens, demonstrating potential as antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound Derivative A | E. coli | 15 | |

| This compound Derivative B | S. aureus | 18 | |

| This compound Derivative C | C. albicans | 20 |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant capabilities. A study focused on synthesizing pyrazoline derivatives from this compound reported significant antioxidant activity using the DPPH assay. The antioxidant values indicated that some derivatives exhibited high efficacy in scavenging free radicals .

Table 2: Antioxidant Activity of Pyrazoline Derivatives from this compound

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Pyrazoline Derivative A | 81.86 | |

| Pyrazoline Derivative B | 94.08 | |

| Pyrazoline Derivative C | 76.70 |

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. One notable research effort involved the evaluation of synthesized compounds against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The results indicated that several derivatives displayed significant cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A comparative study assessed the cytotoxic effects of different derivatives derived from this compound:

- Cytotoxicity against A-549 Cells : Some derivatives showed IC50 values lower than that of 5-FU, indicating enhanced potency.

- Cytotoxicity against MCF-7 Cells : Similar trends were observed, with certain compounds exhibiting promising anticancer activity.

Molecular docking studies have been conducted to elucidate the mechanism of action for some synthesized derivatives. These studies suggest that the compounds may interact with key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

Q & A

Basic: What are the standard synthetic protocols for 2-acetylfluorene derivatives, and how can reaction efficiency be optimized?

Answer:

this compound is commonly used in chalcone synthesis via Claisen-Schmidt condensation. A typical protocol involves reacting this compound with aldehydes (e.g., 5-chlorofuran-2-carbaldehyde) in ethanolic NaOH under reflux, followed by stirring for 3–24 hours. Thin-layer chromatography (TLC) is critical to monitor reaction progress and purity . To optimize efficiency:

- Adjust molar ratios (e.g., 1:1 aldehyde:acetylfluorene).

- Control reaction temperature (reflux vs. room temperature) to balance yield and side-product formation.

- Use anhydrous solvents to minimize hydrolysis.

Reference characterization data (e.g., melting points, NMR) from prior studies to validate outcomes .

Basic: Which analytical techniques are essential for characterizing this compound-derived compounds?

Answer:

Structural elucidation requires:

- IR spectroscopy to confirm carbonyl (C=O) and aromatic C-H stretches.

- ¹H/¹³C NMR to resolve substituent positions on the fluorene ring and chalcone backbone .

- Mass spectrometry for molecular ion validation and fragmentation patterns.

For purity, combine TLC with elemental analysis. Advanced studies may incorporate X-ray crystallography for conformational analysis, though this requires high-quality single crystals .

Basic: How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

Answer:

- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and solvent controls .

- Antioxidant screening : Employ DPPH radical scavenging assays; report IC₅₀ values with triplicate measurements to ensure statistical validity.

- Dose-response curves : Test at least five concentrations to establish potency thresholds. Document solvent effects (e.g., DMSO toxicity) .

Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from:

- Methodological variability : Compare assay conditions (e.g., bacterial strains, incubation times) across studies .

- Compound purity : Replicate experiments using independently synthesized batches and verify purity via HPLC .

- Statistical rigor : Apply ANOVA or t-tests to assess significance; report confidence intervals. Cross-validate findings with orthogonal assays (e.g., in vitro vs. cell-based models) .

Advanced: What computational strategies can predict the reactivity and stability of this compound in novel reactions?

Answer:

- DFT calculations : Model transition states for condensation reactions to predict regioselectivity and activation energies.

- Molecular docking : Screen derivatives against target enzymes (e.g., microbial enzymes) to prioritize synthesis .

- QSAR models : Corlate substituent electronic effects (Hammett constants) with bioactivity data from existing libraries .

Advanced: How can researchers ensure reproducibility in synthesizing this compound-based heterocycles?

Answer:

- Detailed protocols : Document solvent purity, stirring rates, and cooling durations (e.g., 24-hour post-reaction cooling for crystallization) .

- Supporting information : Share spectral raw data (e.g., NMR FID files) and chromatograms in supplementary materials .

- Collaborative validation : Partner with independent labs to replicate key steps, addressing equipment or technique variability .

Advanced: What strategies are recommended for extrapolating toxicological data from fluorene derivatives to this compound?

Answer:

- Class-based analysis : Review organotoxicity data for structurally related compounds (e.g., hydroxyfluorenes) and adjust for acetyl group effects on metabolism .

- In silico toxicology : Use tools like TEST (Toxicity Estimation Software Tool) to predict endpoints (e.g., mutagenicity) .

- Biomarker correlation : Cross-reference metabolite data (e.g., 2-hydroxyfluorene associations in biospecimens) to infer bioaccumulation risks .

Advanced: How can researchers investigate the environmental persistence of this compound derivatives?

Answer:

- Photodegradation studies : Exclude derivatives to UV-Vis light and analyze breakdown products via LC-MS .

- Microbial degradation : Use soil microcosms; quantify residual compounds via GC-MS and monitor CO₂ evolution as a mineralization indicator.

- QSAR-environmental fate models : Input logP and pKa values to predict soil adsorption and aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.